molecular formula C13H15N3OS B4007246 azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone

azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone

Cat. No.: B4007246
M. Wt: 261.34 g/mol
InChI Key: WQJVCDDROHIKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone is a complex organic compound that features a seven-membered azepane ring and a benzothiadiazole moiety

Scientific Research Applications

Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone typically involves the formation of the azepane ring followed by the introduction of the benzothiadiazole group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide. The benzothiadiazole moiety can be introduced via a diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as one-pot synthesis or multicomponent reactions. These methods are designed to maximize yield and minimize the number of steps involved, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole moiety to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazole derivatives .

Mechanism of Action

The mechanism of action of azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity. Molecular docking studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzothiadiazole: A simpler analog that lacks the azepane ring but shares the benzothiadiazole moiety.

    Azepane derivatives: Compounds that contain the azepane ring but different substituents on the ring.

Uniqueness

Azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone is unique due to the combination of the azepane ring and the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(16-7-3-1-2-4-8-16)10-5-6-12-11(9-10)14-15-18-12/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJVCDDROHIKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.